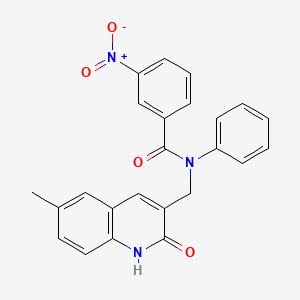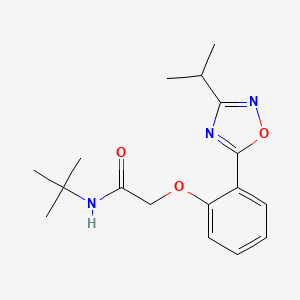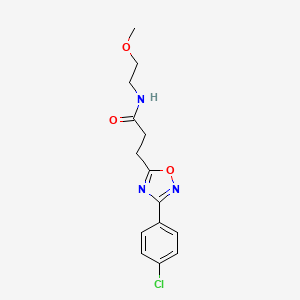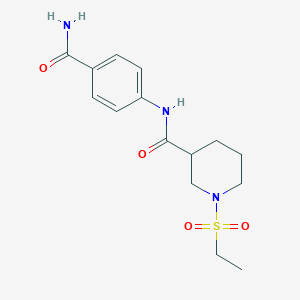
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide, also known as HMQN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. HMQN belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of many diseases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has also been shown to inhibit the activity of various enzymes that are involved in cancer cell growth and survival. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide is its wide range of pharmacological properties, which make it a promising therapeutic agent for the treatment of various diseases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has also been shown to have low toxicity and high bioavailability, which are important factors for the development of drugs. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods that can yield higher purity and higher yield of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide. Another area of research is the investigation of the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide, which can help to identify new targets for drug development. Additionally, the efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide in the treatment of various diseases, including cancer and Alzheimer's disease, needs to be further investigated in clinical trials. Finally, the development of new formulations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide that can improve its solubility and bioavailability is an important area of research.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline with N-phenyl-3-nitrobenzamide in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to form the final product. The synthesis method has been optimized to yield high purity and high yield of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide has been tested in vitro and in vivo for its ability to inhibit cancer cell growth and induce apoptosis. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-10-11-22-18(12-16)13-19(23(28)25-22)15-26(20-7-3-2-4-8-20)24(29)17-6-5-9-21(14-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDPCXMNGLRZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)



![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)


